molecular formula C8H13NO B1590785 1-(5-Methylfuran-2-yl)propan-1-amine CAS No. 64271-00-7

1-(5-Methylfuran-2-yl)propan-1-amine

Cat. No. B1590785
CAS RN: 64271-00-7
M. Wt: 139.19 g/mol
InChI Key: YLNWJSHBHAFMAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Methylfuran-2-yl)propan-1-amine, also known as 5-methylfuran-2-ylpropan-1-amine, is an organic compound belonging to the class of heterocyclic compounds. It is composed of a five-membered ring with a nitrogen atom at the center, and three carbon atoms and one hydrogen atom at the edges. The compound has a molecular formula of C5H10N, and a molecular weight of 88.14 g/mol.

Scientific Research Applications

Synthesis Applications

  • Synthesis of Benzimidazoles: The compound 1-(5-Methylfuran-2-yl)propan-1-amine is used in the synthesis of 2-methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazoles. This process involves intramolecular cyclization and demonstrates the impact of the nature of the amine on cyclization outcomes (Stroganova et al., 2013).

Analytical Chemistry

  • Analytical Properties of Derivatives: Analytical properties of derivatives of 1-(5-Methylfuran-2-yl)propan-1-amine, including their identification using various techniques like LC-QTOF-MS, GC-MS, and NMR, have been studied. This research is significant in forensic analysis (Liu et al., 2017).

Pharmaceutical Research

  • Anti-Microbial and Anti-Cancer Applications: Derivatives of 1-(5-Methylfuran-2-yl)propan-1-amine have been explored for their potential in anti-microbial activity against bacteria and cytotoxicity against cancer cell lines. This research contributes to the development of new therapeutic agents (Shankar et al., 2017).

Material Science

  • Corrosion Inhibition: Tertiary amines synthesized from 1-(5-Methylfuran-2-yl)propan-1-amine have been investigated as inhibitors for carbon steel corrosion. This study is important for understanding the protective measures in material science (Gao et al., 2007).

Chemical Synthesis

  • Synthesis of Polyheterofunctionalized Cyclopentenones: The compound has been used in the synthesis of unique polyheterofunctionalized cyclopentenones. This research adds to the diversity of organic synthesis methods (Gimalova et al., 2007).

properties

IUPAC Name

1-(5-methylfuran-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-3-7(9)8-5-4-6(2)10-8/h4-5,7H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNWJSHBHAFMAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(O1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40565148
Record name 1-(5-Methylfuran-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Methylfuran-2-yl)propan-1-amine

CAS RN

64271-00-7
Record name 1-(5-Methylfuran-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Methylfuran-2-yl)propan-1-amine
Reactant of Route 2
1-(5-Methylfuran-2-yl)propan-1-amine
Reactant of Route 3
1-(5-Methylfuran-2-yl)propan-1-amine
Reactant of Route 4
1-(5-Methylfuran-2-yl)propan-1-amine
Reactant of Route 5
1-(5-Methylfuran-2-yl)propan-1-amine
Reactant of Route 6
1-(5-Methylfuran-2-yl)propan-1-amine

Citations

For This Compound
2
Citations
BM Casella, JP Farmer, DN Nesheva… - Journal of Medicinal …, 2023 - ACS Publications
… To a solution of the required squaric acid monoamide monoesters compound (6a,b, 9a–f) in 1.5 mL EtOH were added (R)-1-5-methylfuran-2-yl-propan-1-amine hydrochloride (1.1 equiv…
Number of citations: 6 pubs.acs.org
AA Gladkov, VV Levin, AD Dilman - The Journal of Organic …, 2023 - ACS Publications
The reaction of organozinc reagents with unactivated imines is accelerated when performed in the presence of a photocatalyst under blue light irradiation. Coordination between Lewis …
Number of citations: 7 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.